Cas no 50488-34-1 (2-bromo-4-tert-butyl-pyridine)

2-bromo-4-tert-butyl-pyridine 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-4-(tert-butyl)pyridine
- 2-bromo-4-tert-butylpyridine
- LogP
- pyridine, 2-bromo-4-(1,1-dimethylethyl)-
- 4-tert-Butyl-2-bromopyridine
- 2-bromo-4-tert-butyl-pyridine
- 2-bromo-4-tert-butyl pyridine
- JOACEYFXFYWUIK-UHFFFAOYSA-N
- AB63997
- AK153195
- AKOS005138008
- DTXSID20525487
- AMY7029
- CS-0119949
- 50488-34-1
- A871538
- J-400258
- MFCD11223221
- AS-47121
- F12179
- DB-253257
- SCHEMBL295096
-
- MDL: MFCD11223221
- インチ: 1S/C9H12BrN/c1-9(2,3)7-4-5-11-8(10)6-7/h4-6H,1-3H3
- InChIKey: JOACEYFXFYWUIK-UHFFFAOYSA-N
- SMILES: BrC1C([H])=C(C([H])=C([H])N=1)C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- 精确分子量: 213.01536
- 同位素质量: 213.01531g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 1
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 12.9
じっけんとくせい
- 密度みつど: 1.293±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 243.6±20.0 ºC (760 Torr),
- フラッシュポイント: 101.1±21.8 ºC,
- Refractive Index: 1.521
- Solubility: 極微溶性(0.41 g/l)(25ºC)、
- PSA: 12.89
2-bromo-4-tert-butyl-pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D582893-1g |
2-Bromo-4-(tert-butyl)pyridine |
50488-34-1 | 95% | 1g |
$400 | 2024-05-24 | |
abcr | AB461195-250 mg |
2-Bromo-4-(tert-butyl)pyridine, 95%; . |
50488-34-1 | 95% | 250mg |
€157.90 | 2023-04-21 | |
Chemenu | CM125493-1g |
2-bromo-4-(tert-butyl)pyridine |
50488-34-1 | 95%+ | 1g |
$114 | 2023-02-18 | |
CHENG DOU FEI BO YI YAO Technology Co., Ltd. | YT0160-1g |
2-bromo-4-tert-butylpyridine |
50488-34-1 | 95 | 1g |
$275 | 2021-06-25 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-XV946-50mg |
2-bromo-4-tert-butyl-pyridine |
50488-34-1 | 97% | 50mg |
156.0CNY | 2021-08-04 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B50700-100mg |
2-Bromo-4-(tert-butyl)pyridine |
50488-34-1 | 95% | 100mg |
¥229.0 | 2022-04-28 | |
abcr | AB461195-10 g |
2-Bromo-4-(tert-butyl)pyridine, 95%; . |
50488-34-1 | 95% | 10g |
€1,022.80 | 2022-03-24 | |
Apollo Scientific | OR40352-1g |
2-Bromo-4-(tert-butyl)pyridine |
50488-34-1 | 97% | 1g |
£112.00 | 2023-09-02 | |
eNovation Chemicals LLC | D582893-5g |
2-Bromo-4-(tert-butyl)pyridine |
50488-34-1 | 95% | 5g |
$925 | 2024-05-24 | |
eNovation Chemicals LLC | Y1317781-10G |
2-bromo-4-tert-butyl-pyridine |
50488-34-1 | 97% | 10g |
$195 | 2024-07-21 |
2-bromo-4-tert-butyl-pyridine 関連文献
-
1. An alternative approach to triazatruxene synthesis and derivatization to a boron difluoride complexYuheng Wang,Si Chen,Gang Zhang Org. Chem. Front. 2023 10 1811
2-bromo-4-tert-butyl-pyridineに関する追加情報
Recent Advances in the Application of 2-Bromo-4-tert-butyl-pyridine (50488-34-1) in Chemical Biology and Pharmaceutical Research
In recent years, the compound 2-bromo-4-tert-butyl-pyridine (CAS: 50488-34-1) has garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in the synthesis of bioactive molecules. This research briefing aims to provide an overview of the latest developments involving this compound, focusing on its role in drug discovery, medicinal chemistry, and material science.
2-Bromo-4-tert-butyl-pyridine is a halogenated pyridine derivative that serves as a crucial building block in the synthesis of complex organic molecules. Its unique structural features, including the bromine substituent and the sterically demanding tert-butyl group, make it an attractive candidate for cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. Recent studies have highlighted its utility in the construction of pharmacophores for antiviral, anticancer, and anti-inflammatory agents.
A notable application of 2-bromo-4-tert-butyl-pyridine is in the development of kinase inhibitors. Researchers have utilized this compound to synthesize novel pyridine-based scaffolds that exhibit potent inhibitory activity against various kinases implicated in cancer progression. For instance, a 2023 study published in the Journal of Medicinal Chemistry demonstrated the successful incorporation of 2-bromo-4-tert-butyl-pyridine into a series of EGFR inhibitors, resulting in compounds with improved selectivity and reduced off-target effects.
In addition to its pharmaceutical applications, 2-bromo-4-tert-butyl-pyridine has found use in material science. Its incorporation into conjugated polymers and small-molecule semiconductors has been explored for the development of organic electronic devices. The bromine atom facilitates further functionalization through metal-catalyzed cross-coupling reactions, enabling the tuning of electronic properties for specific applications.
Recent synthetic methodologies have focused on improving the efficiency and sustainability of 2-bromo-4-tert-butyl-pyridine production. Green chemistry approaches, such as catalytic bromination using environmentally benign reagents, have been developed to reduce the environmental impact of its synthesis. These advancements align with the growing emphasis on sustainable practices in chemical manufacturing.
Looking ahead, the versatility of 2-bromo-4-tert-butyl-pyridine positions it as a valuable tool in drug discovery and materials research. Ongoing studies are exploring its potential in the development of next-generation therapeutics and functional materials. As research continues to uncover new applications for this compound, its importance in chemical biology and pharmaceutical sciences is expected to grow significantly.
50488-34-1 (2-bromo-4-tert-butyl-pyridine) Related Products
- 2940960-33-6(Benzyl 2,7-diazaspiro[4.4]nonane-2-carboxylate;hemi(oxalic acid))
- 98278-56-9(1-methylpiperidine-3-thiol)
- 111198-32-4(1H-Benzimidazole, 2-phenyl-1-[(phenylthio)methyl]-)
- 306758-76-9(N'-(1E)-(5-bromo-2-hydroxyphenyl)methylidene-3-(thiophen-2-yl)-1H-pyrazole-5-carbohydrazide)
- 1932500-34-9((2S)-2-(1,3-dioxaindan-5-yl)propan-1-ol)
- 761438-38-4(ALK inhibitor 2)
- 2228741-53-3(3-{2-(propan-2-yloxy)phenylmethyl}azetidin-3-ol)
- 1536048-32-4(3-chloro-6-(pyridin-4-yl)pyridazine-4-carboxylic acid)
- 900009-02-1(N-(1,3-benzothiazol-2-yl)-2-{6-(3,4,5-trimethoxyphenyl)pyridazin-3-ylsulfanyl}acetamide)
- 2922291-55-0(5-(Cyclopropylethynyl)-1,3,4-thiadiazol-2-amine)

